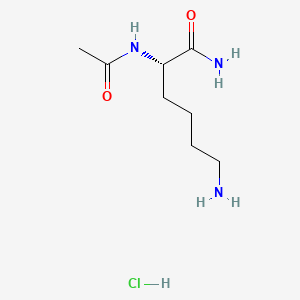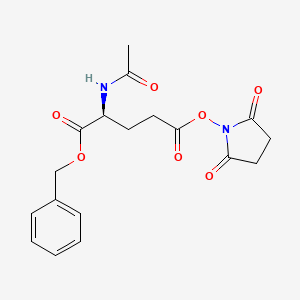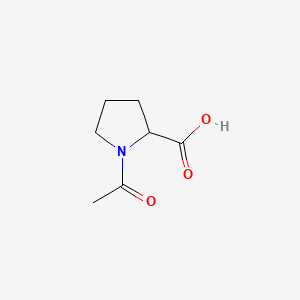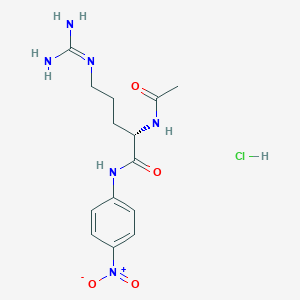
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid, or S-FMCPA, is a new synthetic compound that has recently been studied for its potential applications in various scientific fields. It is a derivative of the naturally occurring amino acid phenylalanine, and it is believed to have a wide range of biological activities.
Scientific Research Applications
Biodegradation and Biotransformation
The biodegradation of aromatic compounds is a crucial area of study, especially concerning environmental bioremediation. Research on Escherichia coli has expanded our understanding of how this organism can mineralize various aromatic acids, such as phenylacetic acid, through specific genes and proteins. This knowledge is fundamental for engineering microbial strains for the biodegradation and biotransformation of aromatic pollutants, demonstrating a significant application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid in environmental science (Díaz et al., 2001).
Food Toxicant Formation and Elimination
The formation and fate of food toxicants, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), involve reactions with aromatic compounds like phenylacetaldehyde. Understanding these mechanisms is critical for developing strategies to reduce or eliminate toxicants in food products, offering a potential application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid in food safety and chemistry (Zamora & Hidalgo, 2015).
Sepsis-Associated Microbial Metabolites
Low molecular aromatic microbial metabolites, including phenylacetic acid derivatives, have been studied for their diagnostic, pathogenetic, bacteriostatic, and bacteriocidal properties. These metabolites' bioregulatory activities suggest potential applications in medical research and treatment, particularly concerning sepsis and interactions between the microbiome and human health (Beloborodova et al., 2013).
Sorption and Remediation
The sorption of phenoxy herbicides, including those related to phenylacetic acid, to soil and minerals has been extensively reviewed. This research informs environmental remediation strategies, highlighting how soil organic matter and iron oxides can be targeted to remove or degrade pollutants from the environment, aligning with the broader applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid in environmental cleanup efforts (Werner et al., 2012).
Biomass-Derived Chemicals for Drug Synthesis
Levulinic acid, a biomass-derived chemical, demonstrates the potential of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid in drug synthesis. Its applications range from cancer treatment to medical materials, showcasing how renewable resources can be converted into valuable pharmaceuticals, thereby contributing to sustainable chemistry and medicine (Zhang et al., 2021).
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPFSBDUVNICK-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672931 |
Source


|
| Record name | (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid | |
CAS RN |
574739-36-9 |
Source


|
| Record name | (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



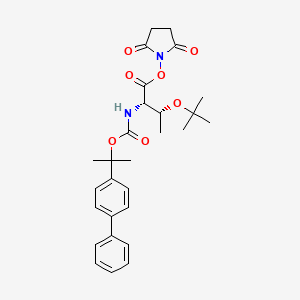
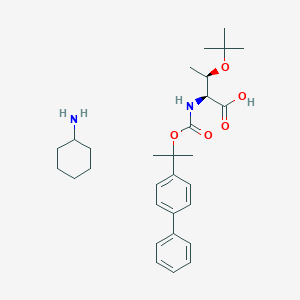
![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)



